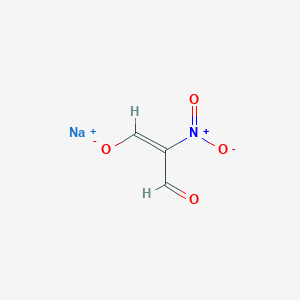
4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone
Vue d'ensemble
Description
4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone (4-CMPP) is a synthetic compound that has been studied for its potential applications in scientific research. It has a unique chemical structure, which makes it a promising candidate for a variety of laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Methyl Carbonium Ion Migration : The reactions of 4-chloro-5-methoxy-3(2H)-pyridazinone with various trifluoroethylation agents demonstrated methyl group migration, leading to the formation of various byproducts including 4-chloro-5-methoxy-2-methyl-3(2H)-pyridazinone (Li et al., 2009).
Chromatographic Analysis
- Gas Chromatographic Determination : The gas chromatographic determination of technical pyrazon, a derivative of 4-chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone, was explored using specific methodologies to evaluate pyrazon content and identify impurities in technical products (Výboh et al., 1974).
Biological Activity
- Fungicidal Activities : Novel methyl N-methoxy-N-[2-substituent-4-chloro-3(2H)-pyridazinone-5-yl-oxymethyl (or mercaptomethyl) phenyl]carbamates derived from 4-chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone exhibited promising fungicidal activities against various fungi (Wei-dong & Southern, 2005).
Agricultural Applications
- Herbicide Modes of Action : Some pyridazinone compounds, including derivatives of 4-chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone, inhibited photosynthesis in barley, contributing to their phytotoxicity as herbicides (Hilton et al., 1969).
Pharmaceutical Synthesis
- Synthesis of Cardiotonics : Research has focused on synthesizing [4-(substituted-amino)phenyl]pyridazinones and related derivatives for their potent inotropic and cardiohemodynamic effects, which are significant in the context of cardiotonic drugs (Okushima et al., 1987).
Photophysical Properties
- Solvatochromic Approach : The photophysical properties of a biologically active 4-chloro-5-methoxy-2-phenyl-3(2H)-pyridazinonederivative were investigated using solvatochromic methods, revealing insights into the absorption, emission, and molecular dipole moments in different solvent polarities (Desai et al., 2017).
Environmental Degradation
- Bacterial Degradation : Studies on the bacterial degradation of pyrazon, a derivative of 4-chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone, have revealed the formation of several metabolites, proposing a degradation pathway for this compound in environmental contexts (de Frenne et al., 1973).
Anticancer Research
- Anticancer Activity and Docking Studies : New derivatives of 3(2H)-one pyridazinone, including those related to 4-chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone, were synthesized and evaluated for antioxidant and anticancer activities, incorporating molecular docking studies to understand their potential therapeutic applications (Mehvish & Kumar, 2022).
Propriétés
IUPAC Name |
4-chloro-5-methoxy-2-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-9-7-13-14(11(15)10(9)12)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTBYGMJEKPLBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325337 | |
| Record name | 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone | |
CAS RN |
2514-18-3 | |
| Record name | NSC409707 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














